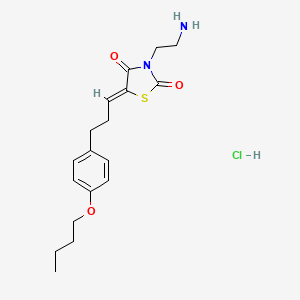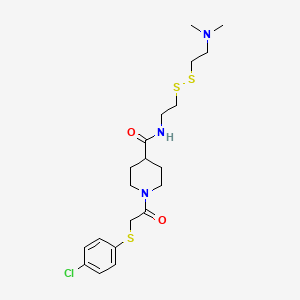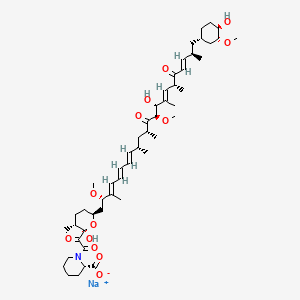
BU 226 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BU 226 hydrochloride is a potent, highly selective ligand for I2 imidazoline sites . It has a high affinity for I2 imidazoline sites (K = 2.7 nM) with very high selectivity (> 2000-fold) over α2-adrenoceptors (K = 6700 nM) .
Molecular Structure Analysis
The molecular weight of BU 226 hydrochloride is 233.7 . Its chemical formula is C12H11N3.HCl .Physical And Chemical Properties Analysis
BU 226 hydrochloride is soluble to 100 mM in water . It has a molecular weight of 233.7 and a chemical formula of C12H11N3.HCl .Aplicaciones Científicas De Investigación
Radioactivity Concentration in Marble : A study investigated the radioactivity concentration of 226Ra, 232Th, and 40K in Burdur marble from Turkey. The research aimed to assess the effects of this marble on human health. The study found that increased vanadium concentration, carried by hydrothermal waters, led to higher levels of 226Ra in the marble. This finding has implications for the use of such marble in dwellings and public buildings, with one specific type of marble (Isparta Davraz Beige) exceeding some countries' standards for 226Ra concentration (Yalcin et al., 2020).
Geochemical Controls on 226Ra during Raffinate Neutralization : Research conducted at the Key Lake U mill in Canada focused on the geochemical controls of 226Ra during the neutralization of raffinate (a waste product from milling uranium ore). The study showed that the solubility control of 226Ra often involves adding BaCl2 to form a radium-barite co-precipitate (Liu & Hendry, 2011).
Biological Uptake of Uranium and Radium : The distribution of 238U and 226Ra in soils and plants in an industrially polluted area was studied. The relationship between biological uptake coefficients for plant species and radionuclide concentrations in the soil was explored, highlighting species differences in radionuclide uptake (Noskova, Shuktomova, & Simakova, 2010).
Rapid Determination of 226Ra in Environmental Samples : A new rapid method for determining 226Ra in various environmental samples was developed. This method is significant for emergency response scenarios or routine analyses, providing efficient chemical recoveries and effective removal of interferences (Maxwell & Culligan, 2012).
Propiedades
IUPAC Name |
3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3.ClH/c1-2-4-10-8-15-11(7-9(10)3-1)12-13-5-6-14-12;/h1-4,7-8H,5-6H2,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGHNKWLMSRCOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC3=CC=CC=C3C=N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BU 226 hydrochloride | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

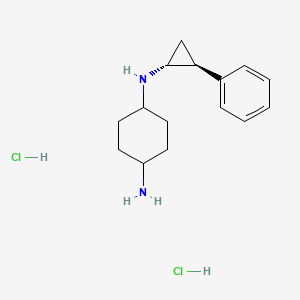



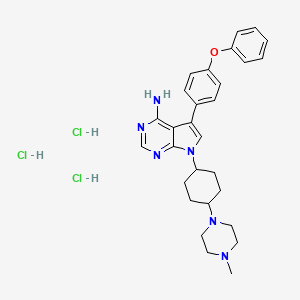

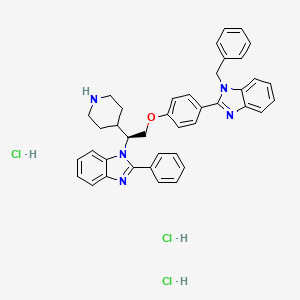


![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B560148.png)

